3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid
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Overview
Description
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
4-Methoxyphenylacetic Acid: Contains a methoxyphenyl group and a carboxylic acid moiety.
Sulfonyl Piperidines: Compounds with a sulfonyl group attached to a piperidine ring.
Uniqueness
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring, sulfonyl group, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C15H21NO6S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO6S/c1-22-13-4-2-11(3-5-15(18)19)10-14(13)23(20,21)16-8-6-12(17)7-9-16/h2,4,10,12,17H,3,5-9H2,1H3,(H,18,19) |
InChI Key |
PUWGVRGMKUBIJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCC(CC2)O |
Origin of Product |
United States |
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